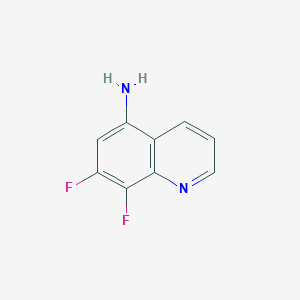
7,8-Difluoroquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluoroquinolin-5-amine is a fluorinated quinoline derivative with the molecular formula C₉H₆F₂N₂. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with reagents such as Me₂PSiMe₃, resulting in the formation of dimethylphosphano derivatives, which can then be further transformed into the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches being explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Difluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
7,8-Difluoroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Mécanisme D'action
The mechanism of action of 7,8-Difluoroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This results in the inhibition of enzyme activity or disruption of biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 5,7-Difluoroquinolin-2-amine
- 6,8-Difluoroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 7,8-Difluoroquinolin-5-amine is unique due to the specific positioning of the fluorine atoms at the 7 and 8 positions on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, while 5,7-Difluoroquinolin-2-amine and 6,8-Difluoroquinoline also exhibit significant biological activities, their reactivity patterns and target interactions differ due to the variations in fluorine atom placement .
Propriétés
Formule moléculaire |
C9H6F2N2 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
7,8-difluoroquinolin-5-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2 |
Clé InChI |
NTDAJUSFWUBAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2N)F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
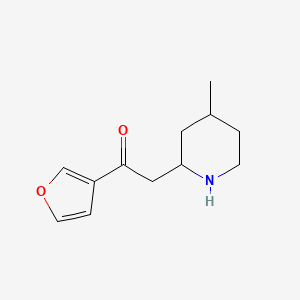
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
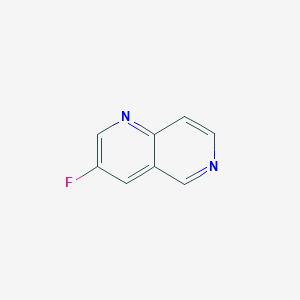
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
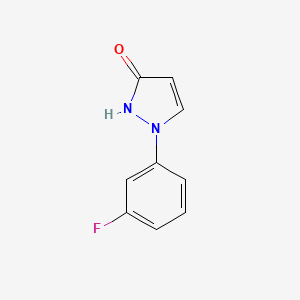
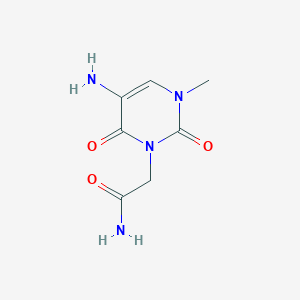
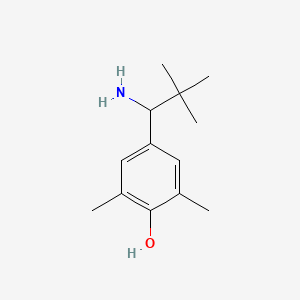
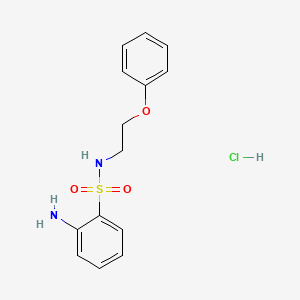
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
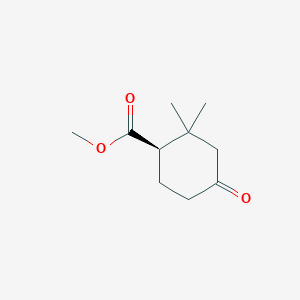
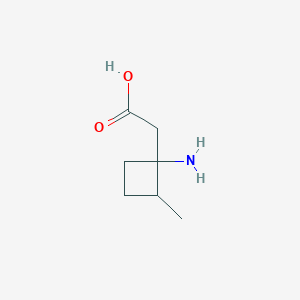
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
